![molecular formula C10H9N3OS B13743176 4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol](/img/structure/B13743176.png)
4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol is a heterocyclic compound belonging to the triazine family. This compound is characterized by a triazine ring substituted with a methylsulfanyl group at the 4-position, a phenyl group at the 6-position, and a hydroxyl group at the 2-position. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylsulfanyl-6-phenyl-1,3,5-triazine-2-amine with suitable reagents to introduce the hydroxyl group at the 2-position . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as AlCl3 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the triazine ring .
Wissenschaftliche Forschungsanwendungen
4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the triazine ring can interact with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
4,6-Diphenyl-1,3,5-triazine-2-ol: Similar triazine ring but with different substituents at the 4 and 6 positions.
2,4,6-Trichloro-1,3,5-triazine: A triazine derivative with chlorine substituents, commonly used in the synthesis of other triazine compounds.
Uniqueness
4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol is unique due to the presence of both a methylsulfanyl group and a hydroxyl group on the triazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H9N3OS |
---|---|
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-12-8(11-9(14)13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14) |
InChI-Schlüssel |
LNZNGZRZPAVAIL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)NC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.